5-Tert-butylbenzene-1,2,3-triamine
Overview
Description
5-Tert-butylbenzene-1,2,3-triamine is an organic compound with the molecular formula C10H17N3 It consists of a benzene ring substituted with a tert-butyl group and three amino groups at the 1, 2, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Tert-butylbenzene-1,2,3-triamine can be synthesized through several methods. One common approach involves the nitration of tert-butylbenzene followed by reduction of the nitro groups to amino groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the compound can be synthesized by the reaction of tert-butylbenzene with ammonia in the presence of a suitable catalyst under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butylbenzene-1,2,3-triamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using hydrogen gas and a palladium catalyst.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of 5-tert-butylbenzene-1,2,3-trinitrobenzene.
Reduction: Reformation of this compound from nitro derivatives.
Substitution: Formation of amides or secondary amines depending on the substituent used.
Scientific Research Applications
5-Tert-butylbenzene-1,2,3-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butylbenzene-1,2,3-triamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Lacks the amino groups, making it less reactive in certain chemical reactions.
1,2,3-Triaminobenzene: Lacks the tert-butyl group, resulting in different physical and chemical properties.
5-tert-Butylbenzene-1,2,4-triamine: Similar structure but with amino groups at different positions, leading to different reactivity and applications.
Uniqueness
5-Tert-butylbenzene-1,2,3-triamine is unique due to the combination of the tert-butyl group and three amino groups on the benzene ring
Properties
IUPAC Name |
5-tert-butylbenzene-1,2,3-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,11-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGJAOKLGWCUHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649951 | |
Record name | 5-tert-Butylbenzene-1,2,3-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-26-6 | |
Record name | 5-tert-Butylbenzene-1,2,3-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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